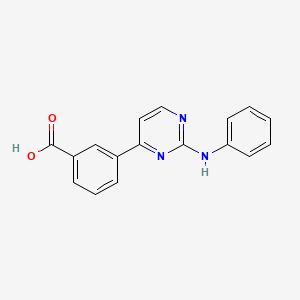

3-(2-Anilinopyrimidin-4-yl)benzoic acid

Description

Properties

IUPAC Name |

3-(2-anilinopyrimidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c21-16(22)13-6-4-5-12(11-13)15-9-10-18-17(20-15)19-14-7-2-1-3-8-14/h1-11H,(H,21,22)(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANAAUDCFIBMLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40740478 | |

| Record name | 3-(2-Anilinopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663611-45-8 | |

| Record name | 3-(2-Anilinopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40740478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Substituted Benzoic Acid Derivatives

The starting material for the synthesis is often a substituted benzoic acid, such as an o-nitro-substituted benzoic acid. This acid can be converted into more reactive intermediates such as acid chlorides using reagents like oxalyl chloride or thionyl chloride in the presence of catalytic amounts of DMF in solvents like dichloromethane or tetrahydrofuran (THF).

Formation of the Anilinopyrimidine Core

The anilinopyrimidine moiety is typically synthesized by reacting substituted pyrimidines with anilines. For example, 4-(4-chlorophenyl)-2-methylthiopyrimidine can be oxidized using oxidizing agents such as oxone to introduce sulfonyl groups on the pyrimidine ring if needed. Guanidines required for pyrimidine formation can be synthesized by reacting anilines with cyanamide under acidic conditions.

Coupling Reaction

The acid chloride derivative of the benzoic acid is reacted with aniline to form an N-phenyl-benzamide intermediate. This amide can be further converted into an imidoyl halide (chloride, bromide, or iodide) using chlorinating agents such as thionyl chloride, phosphorus oxychloride, or phosgene derivatives. The imidoyl halide intermediate then undergoes nucleophilic substitution with the anilinopyrimidine derivative to form the target compound.

Cyclization and Deprotection

In some synthetic routes, carbamic acid ester derivatives are formed and subjected to reducing conditions (e.g., zinc dust with acetic acid, tin(II) chloride, iron, or catalytic hydrogenation) to cyclize and form quinazolinone intermediates. Protecting groups such as BOC (tert-butyloxycarbonyl) on amino groups are removed using trifluoroacetic acid or hydrogen chloride to yield the free amine necessary for further coupling steps.

Representative Synthetic Scheme

| Step | Reagents/Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| 1 | o-Nitrobenzoic acid + Oxalyl chloride, DMF catalyst, CH2Cl2 | Acid chloride derivative | Activation of benzoic acid |

| 2 | Acid chloride + Aniline + Base | N-phenyl-benzamide | Formation of amide bond |

| 3 | N-phenyl-benzamide + Thionyl chloride or POCl3 | Imidoyl chloride intermediate | Halide formation for nucleophilic substitution |

| 4 | Imidoyl chloride + Anilinopyrimidine derivative + Base | Coupled intermediate | Formation of C-N bond |

| 5 | Carbamic acid ester + Zn/AcOH or catalytic hydrogenation | Cyclized quinazolinone | Reduction and cyclization |

| 6 | Deprotection with TFA or HCl | This compound | Removal of protecting groups |

Research Findings and Yield Optimization

- The use of catalytic amounts of DMF significantly enhances the conversion of benzoic acids to acid chlorides, improving yields.

- Chlorinating agents such as thionyl chloride and phosphorus oxychloride are effective for generating reactive imidoyl halides, which are crucial intermediates for coupling reactions.

- Reductive cyclization using zinc dust in acetic acid or catalytic hydrogenation provides high stereochemical purity and yield of the cyclized intermediates.

- Controlled oxidation of sulfide groups on pyrimidine rings with oxone allows for selective introduction of sulfonyl functionalities, which can affect the biological activity of the final compound.

- Acid addition salts of the final compound can be prepared to improve solubility and stability, using organic acids such as benzoic, fumaric, or citric acid.

Summary Table of Key Reagents and Conditions

| Step | Reagent(s) | Solvent | Temperature | Time | Purpose |

|---|---|---|---|---|---|

| Acid chloride formation | Oxalyl chloride, DMF (cat.) | CH2Cl2 or THF | 0–25°C | 1–4 h | Activation of benzoic acid |

| Amide formation | Aniline, Base (e.g., triethylamine) | Organic solvent | Room temp to reflux | Several hours | Formation of N-phenyl-benzamide |

| Imidoyl halide formation | Thionyl chloride, POCl3 | Neat or solvent | 0–60°C | 1–3 h | Conversion to imidoyl chloride |

| Coupling | Anilinopyrimidine, Base | Ethanol, n-butanol, THF | 60–120°C | 8–36 h | Formation of C-N bond |

| Reduction/cyclization | Zn dust/AcOH or Pd catalyst/H2 | Organic solvent | Room temp to reflux | 1–24 h | Cyclization and reduction |

| Deprotection | Trifluoroacetic acid or HCl | Organic solvent | Room temp | 1–3 h | Removal of BOC protecting group |

Chemical Reactions Analysis

Types of Reactions: 3-(2-Anilinopyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidines or benzoic acid derivatives.

Scientific Research Applications

Antimicrobial Properties

One of the significant applications of 3-(2-Anilinopyrimidin-4-yl)benzoic acid lies in its antimicrobial activity. Research has shown that derivatives of this compound exhibit potent effects against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis. These properties are crucial in addressing the growing concern of antibiotic resistance.

Efficacy Against Biofilms

Biofilms present a significant challenge in treating bacterial infections due to their protective environment. This compound has demonstrated effectiveness in inhibiting biofilm formation and eradicating established biofilms at varying concentrations. For instance, certain derivatives have shown over 80% biofilm eradication at optimal concentrations .

Inhibition of p38 MAP Kinase

Another notable application of this compound is its role as an inhibitor of p38 mitogen-activated protein kinases (MAPKs). This family of enzymes plays a crucial role in various cellular processes, including inflammation and stress responses.

Therapeutic Implications

Inhibiting p38 MAPK can be beneficial in treating inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases like Crohn's disease and ulcerative colitis . The ability to modulate these pathways suggests potential therapeutic applications for conditions characterized by excessive inflammation.

Case Studies and Research Findings

Several studies have explored the applications of this compound, providing insights into its efficacy and potential uses:

Mechanism of Action

The mechanism by which 3-(2-Anilinopyrimidin-4-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it may bind to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell signaling pathways involved in disease progression.

Comparison with Similar Compounds

a) 4-(2-((4-Morpholinophenyl)amino)pyrimidin-4-yl)benzoic Acid

- Structure : Differs by a morpholine substituent on the aniline’s para-position.

- Impact: The morpholine group enhances solubility in polar solvents due to its oxygen-rich structure. Computational studies suggest a lower logP (∼1.8) compared to the anilinopyrimidine parent compound (logP ∼2.3), indicating improved hydrophilicity .

- Applications : Used in kinase inhibitors targeting PI3K/AKT pathways, where the morpholine group mimics ATP’s ribose moiety .

b) 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic Acid Hydrochloride

- Structure: Replaces aniline with dimethylamino group; exists as a hydrochloride salt.

- Impact: The dimethylamino group increases basicity (pKa ~8.5), favoring protonation at physiological pH. The hydrochloride salt improves crystallinity and thermal stability (melting point >250°C) .

- Applications : Explored in antiviral research, where the charged amine facilitates membrane penetration .

c) 3-(2-Aminopyrimidin-5-yl)benzoic Acid

- Structure: Pyrimidine amino group at position 2; benzoic acid at pyrimidin-5-yl.

- Impact : The altered substitution pattern reduces steric hindrance, enhancing binding to flat enzymatic pockets (e.g., dihydrofolate reductase). Molecular weight = 215.21 g/mol; XLogP3 = 1.0 .

- Applications : Intermediate in antifolate drug synthesis .

Benzoic Acid Derivatives with Different Heterocycles

a) 3-[(6-Bromo-4-phenylquinazolin-2-yl)amino]benzoic Acid

- Structure : Quinazoline replaces pyrimidine; includes bromo and phenyl groups.

- Impact : Quinazoline’s larger planar structure enhances intercalation with DNA or kinase domains. Bromine increases molecular weight (436.27 g/mol) and lipophilicity (XLogP3 = 4.2) .

- Applications : Preclinical studies in cancer therapy (e.g., EGFR inhibition) .

b) 4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic Acid

- Structure : Sulfamoyl and pyridine groups replace pyrimidine-aniline.

- Impact : Sulfonamide group introduces strong acidity (pKa ~3.5) and hydrogen-bonding capacity. Molecular weight = 312.73 g/mol .

- Applications : Antimicrobial agents targeting bacterial dihydropteroate synthase .

Impact of Substituents on Properties and Activity

- Solubility: Morpholine and dimethylamino groups enhance aqueous solubility (∼20 mg/mL) compared to unsubstituted analogs (<5 mg/mL) .

- Bioactivity : Quinazoline derivatives show higher potency in kinase assays (IC50 ~10 nM) than pyrimidine analogs (IC50 ~100 nM), attributed to increased surface area for target binding .

- Stability : Hydrochloride salts exhibit longer shelf lives (>2 years) under standard conditions compared to free bases .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-(2-Anilinopyrimidin-4-yl)benzoic acid, a compound belonging to the class of anilinopyrimidine derivatives, has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Chemical Formula : CHNO

- CAS Number : 663611-45-8

The structure consists of a benzoic acid moiety linked to a pyrimidine ring substituted with an aniline group, which is crucial for its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit focal adhesion kinase (FAK), which plays a significant role in cancer cell migration and invasion.

Antiproliferative Effects

A study evaluating the antiproliferative activity of various anilinopyrimidine derivatives, including this compound, demonstrated significant efficacy against several cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | H1975 (NSCLC) | 0.044 ± 0.011 |

| This compound | A431 (Carcinoma) | 0.119 ± 0.036 |

The compound displayed selective toxicity towards cancer cells while sparing normal fibroblasts, indicating its potential as a targeted therapeutic agent .

Induction of Apoptosis

Further investigations revealed that treatment with this compound induced apoptosis in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicative of apoptotic cells .

Case Study 1: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that administration of this compound resulted in significant tumor regression in mice implanted with human cancer cells. The treatment was associated with reduced levels of phosphorylated ERK1/2, suggesting effective modulation of the MAPK signaling pathway .

Case Study 2: Toxicity Assessment

A toxicity assessment conducted by the US EPA indicated that while the compound exhibits promising biological activity, careful evaluation of its safety profile is essential. No significant toxic effects were observed at therapeutic doses, although further studies are warranted to establish comprehensive safety data .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(2-anilinopyrimidin-4-yl)benzoic acid and its analogs?

Answer: Synthesis typically involves multi-step organic reactions, such as:

- Suzuki-Miyaura coupling to attach the pyrimidine ring to the benzoic acid scaffold (optimize with Pd catalysts and inert conditions) .

- Amide bond formation between aniline derivatives and activated carboxylic acid intermediates (e.g., using EDCI/HOBt coupling agents) .

- Acid hydrolysis of nitrile or ester precursors to yield the final benzoic acid moiety . Key Parameters: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Use a combination of:

- HPLC : Assess purity (>95%) with a C18 column, mobile phase of acetonitrile/water (0.1% formic acid), and UV detection at 254 nm .

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: aromatic protons at δ 7.5–8.5 ppm; ¹³C NMR: carboxylic acid C=O at ~170 ppm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected for C₁₈H₁₄N₃O₂ at 304.1 m/z) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) provides atomic-level resolution:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .

- Key Metrics :

| Parameter | Value |

|---|---|

| R factor | <0.05 |

| C–C bond length | 1.40–1.48 Å |

| Dihedral angle (pyrimidine-benzoic acid) | 15–25° |

Q. What strategies address contradictory bioactivity data in kinase inhibition assays involving this compound?

Answer: Contradictions may arise from assay conditions or off-target effects. Mitigate via:

- Dose-Response Curves : Validate IC₅₀ values across 3+ independent replicates (e.g., ATP concentration fixed at 10 μM for kinase assays) .

- Selectivity Profiling : Screen against a panel of 50+ kinases (e.g., DiscoverX KinomeScan) to rule out non-specific binding .

- Structural Modeling : Dock the compound into kinase active sites (e.g., Schrödinger Glide) to correlate activity with hydrogen-bonding interactions at the pyrimidine-aniline interface .

Q. How can researchers optimize solubility and bioavailability for in vivo studies?

Answer:

- Salt Formation : Synthesize sodium or hydrochloride salts to enhance aqueous solubility (test via shake-flask method at pH 7.4) .

- Prodrug Design : Convert the carboxylic acid to methyl esters or amides for passive diffusion, followed by enzymatic hydrolysis in vivo .

- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size: 100–200 nm, PDI <0.1) for sustained release .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points for structurally similar derivatives?

Answer: Variations (e.g., mp 287–293°C in vs. 123–124°C in ) may stem from:

- Polymorphism : Characterize crystalline forms via DSC and PXRD.

- Purity : Re-crystallize from ethanol/water and re-test.

- Methodology : Standardize heating rates (1–2°C/min) and use calibrated equipment .

Methodological Tables

Table 1. Key Analytical Parameters for Characterization

Table 2. Optimized Reaction Conditions for Synthesis

| Step | Reagents | Yield |

|---|---|---|

| Pyrimidine coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 65–75% |

| Acid hydrolysis | 6M HCl, reflux, 12 hr | >90% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.